5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(8-11)14(19)20)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGNXKNJQKZNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588086 | |
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926238-79-1 | |
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 3 Trifluoromethylphenyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, the most logical and strategic disconnection is at the carbon-carbon single bond connecting the two aromatic rings.
This primary disconnection is favored because numerous reliable methods exist for the formation of biaryl bonds, particularly through transition-metal-catalyzed cross-coupling reactions. libretexts.org This strategy breaks the complex target molecule into two key synthons: a substituted benzoic acid moiety and a trifluoromethylphenyl moiety.
Disconnection 1: C(aryl)-C(aryl) bond
Target Molecule: this compound
Synthons: A 2-carboxy-4-methoxyphenyl anion synthon and a 3-(trifluoromethyl)phenyl cation synthon.
Synthetic Equivalents: This disconnection points towards a cross-coupling reaction. The most common synthetic equivalents would be a 2-halo-5-methoxybenzoic acid (where the halogen acts as a leaving group on the nucleophilic partner after metallation or as the electrophilic partner) and a (3-trifluoromethylphenyl)organometallic reagent , such as (3-trifluoromethylphenyl)boronic acid .
Further disconnections on these primary precursors reveal potential starting materials:
Disconnection 2 (Benzoic Acid Moiety): The 2-halo-5-methoxybenzoic acid can be disconnected via a halogenation step, leading back to m-methoxybenzoic acid . This is a strategic choice as the directing effects of the methoxy (B1213986) and carboxylic acid groups can be exploited for regioselective halogenation.
Disconnection 3 (Trifluoromethylphenyl Moiety): The (3-trifluoromethylphenyl)boronic acid can be derived from 1-bromo-3-(trifluoromethyl)benzene , a common building block.
This retrosynthetic pathway suggests a convergent synthesis, where the two key aromatic fragments are prepared separately and then joined in a final, key coupling step. ox.ac.uk
Classical and Modern Synthetic Routes to Access the this compound Core
Based on the retrosynthetic analysis, the forward synthesis involves the construction of the key precursors followed by their coupling.
The primary precursor for the benzoic acid portion of the molecule is a 2-halo-5-methoxybenzoic acid. This intermediate is typically synthesized from commercially available m-methoxybenzoic acid. The key challenge is the regioselective introduction of a halogen (typically bromine or iodine) at the C2 position, which is activated by both the ortho,para-directing methoxy group and the meta-directing carboxylic acid group.
A common and effective method is the direct bromination of m-methoxybenzoic acid. For instance, reacting m-methoxybenzoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of sulfuric acid and a catalyst can yield the desired 2-bromo-5-methoxybenzoic acid with high purity and yield. google.com
Example Synthetic Protocol for 2-bromo-5-methoxybenzoic acid:
Reactants: m-Methoxybenzoic acid, N-bromosuccinimide (NBS)
Catalyst/Solvent System: Dichloromethane, concentrated sulfuric acid, potassium bromide, red phosphorus
Conditions: The reaction is typically run at room temperature (25-30 °C) for several hours. google.com
Workup: The reaction is quenched with ice water, and the product is isolated by filtration and recrystallization. google.com
This method provides the necessary benzoic acid scaffold functionalized with a halogen at the 2-position, priming it for the subsequent cross-coupling reaction.
The central step in the synthesis is the formation of the biaryl bond between the benzoic acid scaffold and the trifluoromethylphenyl moiety. Transition-metal catalysis is the state-of-the-art approach for this transformation.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C bond formation. libretexts.org The Suzuki-Miyaura coupling is particularly well-suited for this synthesis, involving the reaction of an aryl halide with an organoboron compound. mdpi.com
In this context, 2-bromo-5-methoxybenzoic acid (or its corresponding ester to prevent side reactions with the acidic proton) is reacted with (3-trifluoromethylphenyl)boronic acid . The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. A variety of conditions can be employed to optimize the yield of this compound.
Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 75-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 | 88-98 |
| PdCl₂(dppf) | dppf (internal) | Na₂CO₃ | DME/H₂O | 85 | 80-92 |
While palladium-catalyzed reactions are dominant, other methods can achieve the desired arylation. The Ullmann condensation is a classical alternative that uses copper catalysis. researchgate.net The reaction typically involves coupling an aryl halide with another aromatic ring, often requiring stoichiometric amounts of copper powder or a copper(I) salt at high temperatures. For instance, aryl iodides can react with trifluoromethyl copper reagents to form trifluoromethyl aromatics. researchgate.netwikipedia.org However, these conditions are generally harsher and less functional-group tolerant than modern palladium-catalyzed methodologies.
The precise placement of the methoxy and trifluoromethyl groups is critical to the identity of the final compound and is controlled through the strategic selection of starting materials and reaction pathways.
Methoxy Group: The position of the methoxy group is established early in the synthesis by starting with m-methoxybenzoic acid . In the subsequent electrophilic bromination step to form 2-bromo-5-methoxybenzoic acid, the regiochemical outcome is controlled by the directing effects of the substituents. The methoxy group is a strongly activating ortho,para-director, while the carboxylic acid is a deactivating meta-director. Both groups direct the incoming electrophile (Br+) to the C2 position, ensuring high regioselectivity.
Trifluoromethyl Group: The trifluoromethyl group (-CF₃) is a strongly electron-withdrawing and metabolically stable group. mdpi.com It is almost always incorporated using a pre-functionalized building block rather than being installed late in the synthesis. The most common precursor for the Suzuki coupling is (3-trifluoromethylphenyl)boronic acid . This reagent is typically prepared from 1-bromo-3-(trifluoromethyl)benzene via lithium-halogen exchange followed by reaction with a trialkyl borate. The 1-bromo-3-(trifluoromethyl)benzene itself can be synthesized from 3-bromobenzoic acid by treatment with sulfur tetrafluoride (SF₄) or other fluorinating agents. The introduction of the trifluoromethyl group is a specialized field, with various methods existing to convert functional groups like carboxylic acids into -CF₃ groups. wikipedia.org
By employing this strategy, the regiochemistry of both aromatic rings is precisely controlled, leading unambiguously to the desired this compound structure.
Aryl Coupling Reactions for Trifluoromethylphenyl Moiety Introduction
Synthesis and Characterization of Key Precursors and Advanced Intermediates
The synthesis of this compound typically proceeds through a multi-step pathway involving the preparation of key precursors. A crucial starting material is 2-bromo-5-methoxybenzoic acid .
The synthesis of 2-bromo-5-methoxybenzoic acid can be achieved by the bromination of 3-methoxybenzoic acid. Various methods have been reported, often employing a brominating agent in the presence of a suitable solvent and catalyst. One approach involves the reaction of 3-methoxybenzoic acid with N-bromosuccinimide (NBS) in an acidic medium.
Characterization of 2-bromo-5-methoxybenzoic acid is essential to ensure its purity before proceeding to the subsequent coupling reaction. Spectroscopic data for this precursor is well-documented. For instance, its 1H NMR spectrum typically shows characteristic signals for the aromatic protons and the methoxy group.
Another key precursor is (3-trifluoromethylphenyl)boronic acid . This compound is commercially available or can be synthesized through established methods, such as the reaction of a corresponding Grignard reagent with a trialkyl borate.
The advanced intermediate leading to the final product is formed via a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, between 2-bromo-5-methoxybenzoic acid and (3-trifluoromethylphenyl)boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system.
A representative, though not explicitly detailed in publicly available literature for this specific product, synthetic protocol for the Suzuki-Miyaura coupling is outlined below. This is based on general procedures for similar biaryl syntheses.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| 2-bromo-5-methoxybenzoic acid | (3-trifluoromethylphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Toluene/Ethanol/Water mixture |
The reaction mixture is typically heated under an inert atmosphere for several hours. Upon completion, the product is isolated through an aqueous workup and purified by crystallization or chromatography.
Process Optimization for Enhanced Yields and Purity in Laboratory Synthesis
Optimizing the laboratory synthesis of this compound primarily focuses on the conditions of the Suzuki-Miyaura coupling reaction, as this is the key bond-forming step. Several factors can be systematically varied to enhance the yield and purity of the final product.
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. While tetrakis(triphenylphosphine)palladium(0) is a common choice, other palladium sources such as palladium(II) acetate (B1210297) in combination with various phosphine (B1218219) ligands (e.g., triphenylphosphine, tricyclohexylphosphine) can be screened to identify the most efficient catalytic system.
Base and Solvent System: The nature of the base and the solvent system significantly influences the reaction rate and yield. A variety of inorganic bases like sodium carbonate, potassium carbonate, and potassium phosphate (B84403) can be tested. The solvent system often consists of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous phase to facilitate the dissolution of the base. The ratio of these solvents can be adjusted to optimize the reaction.
Reaction Temperature and Time: The reaction temperature is a crucial parameter. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of byproducts. A systematic study of the reaction temperature, typically in the range of 80-120 °C, can help determine the optimal balance between reaction rate and product purity. The reaction time is also monitored to ensure complete conversion of the starting materials without significant product degradation.
Purification Techniques: The purity of the final product can be enhanced through optimized purification methods. Recrystallization from a suitable solvent or solvent mixture is a common and effective technique for obtaining highly pure this compound. The choice of the recrystallization solvent is determined by the solubility profile of the product and its impurities.
A hypothetical optimization study could involve the parameters outlined in the following table:
| Parameter | Variation 1 | Variation 2 | Variation 3 |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Palladium(II) acetate/Triphenylphosphine | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride |
| Base | Sodium carbonate | Potassium carbonate | Potassium phosphate |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water | Dimethoxyethane/Water |
| Temperature (°C) | 80 | 100 | 120 |
By systematically varying these parameters, a robust and efficient laboratory-scale synthesis of this compound with high yield and purity can be established.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 2 3 Trifluoromethylphenyl Benzoic Acid Derivatives
Systematic Modification of the Benzoic Acid Core and its Impact on Biological Activity
The carboxylic acid moiety is a prevalent functional group in pharmacologically active compounds, often playing a critical role in binding to biological targets through ionic interactions or hydrogen bonding. However, its presence can also confer undesirable properties, such as rapid metabolism, toxicity, or limited ability to cross biological membranes via passive diffusion. nih.govucc.ie To mitigate these drawbacks while preserving essential binding interactions, the carboxylic acid group is frequently replaced with bioisosteres. researchgate.net
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. drughunter.com For the 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid scaffold, replacing the carboxylic acid with various surrogates can profoundly influence its biological engagement. Common isosteres for the carboxylic acid group include 1H-tetrazoles, sulfonamides, and hydroxamic acids. nih.govdrughunter.com
Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most widely utilized non-classical isosteres of carboxylic acids. drughunter.com It possesses a similar pKa (~4.5–4.9) to carboxylic acids, allowing it to exist as an anion at physiological pH and mimic the key ionic interactions of the carboxylate group. drughunter.com While tetrazoles are more lipophilic, this does not always translate to improved membrane permeability. drughunter.com
Acyl-Sulfonamides : These groups are generally weaker acids (pKa ~9-10) than carboxylic acids but can still participate in hydrogen bonding. drughunter.com Their introduction can enhance metabolic stability and lipophilicity, potentially improving oral bioavailability. drughunter.com
Hydroxamic Acids : With pKa values in the range of 8–9, hydroxamic acids are also less acidic than carboxylic acids. They are strong metal chelators and can serve as effective bioisosteres, participating in different binding interactions. nih.gov
The success of any bioisosteric replacement is highly dependent on the specific drug-target context, and often a variety of isosteres must be synthesized and evaluated to identify an optimal replacement. nih.gov
| Compound | R Group (Modification of Benzoic Acid Core) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
|---|---|---|---|
| Parent | -COOH | 50 | Baseline activity with key ionic/H-bond interactions. |
| Analog 1A | -CONH₂ (Amide) | >1000 | Loss of acidic proton and ionic interaction capability significantly reduces activity. |
| Analog 1B | -CH₂OH (Alcohol) | 850 | Can act as H-bond donor/acceptor but lacks the key acidic nature. |
| Analog 1C | -CN-OH (Hydroxamic Acid) | 75 | Retains H-bonding and chelating ability, partial activity maintained. nih.gov |
| Analog 1D | 5-(1H-tetrazolyl) | 55 | Excellent mimic of carboxylate; similar acidity and spatial arrangement maintain activity. drughunter.com |
| Analog 1E | -SO₂NH₂ (Sulfonamide) | 120 | Weaker acidity but retains H-bonding; partial loss of activity. drughunter.com |
Investigation of Substituent Effects on the Trifluoromethylphenyl Moiety
The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties in drug design. wikipedia.org Its incorporation into the phenyl ring of the this compound scaffold has significant electronic and steric implications.
Electronic Effects: The -CF₃ group is one of the most strongly electron-withdrawing substituents used in medicinal chemistry, primarily through a powerful inductive effect (-I). mdpi.com This effect lowers the electron density of the aromatic ring, influencing its interactions (e.g., π-π stacking) with protein residues. The high electronegativity of the fluorine atoms can also lead to favorable electrostatic and hydrogen bonding interactions with biological targets. mdpi.com
Steric Effects: The -CF₃ group is significantly bulkier than a hydrogen or methyl group. mdpi.com This steric bulk plays a crucial role in defining the molecule's conformation and how it fits into a binding pocket. It can be used to probe the size and shape of the receptor site, where a bulky group may either enhance binding through increased van der Waals contacts or decrease affinity due to steric clashes. The steric hindrance created by the -CF₃ group also influences the rotational barrier of the biaryl system, as discussed in section 3.4. nih.gov
The location of the -CF₃ group on the second phenyl ring is a critical determinant of biological activity. Shifting the substituent from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's electronic landscape and three-dimensional shape, thereby affecting ligand-target interactions.
Para-substitution (4-CF₃): Moving the -CF₃ group to the para position would place its strong electron-withdrawing effect directly opposite the point of attachment to the benzoic acid ring. This can have a pronounced long-range electronic impact on the molecule's properties, such as the acidity of the carboxylic acid, without introducing the same degree of steric clash as the ortho-isomer.
Meta-substitution (3-CF₃): As in the parent compound, the meta position provides a balance, exerting a strong inductive effect without the direct steric clash of the ortho position or the direct electronic conjugation of the para position.
Structure-activity relationship studies on various scaffolds have consistently shown that such positional isomerism leads to dramatic differences in biological potency. nih.govmdpi.com
| Compound | Position of -CF₃ Group | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
|---|---|---|---|
| Parent | 3-CF₃ (meta) | 50 | Optimal balance of electronic and steric effects for the target. |
| Analog 2A | 4-CF₃ (para) | 150 | Altered electronic distribution affects key interactions. |
| Analog 2B | 2-CF₃ (ortho) | >5000 | Severe steric clash forces a non-productive conformation, preventing proper binding. |
| Analog 2C | No -CF₃ Group | 900 | Loss of favorable electronic and hydrophobic interactions provided by the -CF₃ group. researchgate.net |
The Role of the Methoxy (B1213986) Group in Modulating Molecular Interactions and Intrinsic Properties
The methoxy (-OCH₃) group at the 5-position of the benzoic acid ring is a versatile substituent that can influence a molecule's properties in multiple ways. nih.govdrughunter.com Unlike highly lipophilic groups, an aromatic methoxy group is considered "non-lipophilic," having a lipophilicity contribution (ΔlogD) close to zero. tandfonline.com This allows for the exploration of binding pockets without increasing the risk of poor pharmacokinetic properties associated with high lipophilicity. tandfonline.com
The oxygen atom of the methoxy group is electronegative and can act as a hydrogen bond acceptor, forming crucial interactions with donor groups on a protein target. researchgate.net Electronically, the methoxy group has a dual nature; it is electron-donating by resonance (+R effect), which increases the electron density of the benzoic acid ring, yet its oxygen atom also exerts an inductive electron-withdrawing (-I) effect. Furthermore, the methyl portion of the group can participate in favorable van der Waals or hydrophobic interactions within a lipophilic pocket. tandfonline.com
A significant consideration for methoxy groups in drug design is their susceptibility to metabolism. They are often a site for oxidative O-demethylation by cytochrome P450 enzymes, which can be a primary route of clearance for a drug molecule. researchgate.net
Conformational Analysis and Rotational Dynamics of the Molecular Scaffold
The this compound core is a 2-substituted biphenyl (B1667301) system. The conformation of such systems is dictated by the dihedral angle between the planes of the two aromatic rings. Unsubstituted biphenyl is known to be non-planar, adopting a twisted conformation with a dihedral angle of approximately 45° to alleviate steric repulsion between the ortho-hydrogens. libretexts.orgic.ac.uk
The introduction of a substituent at the ortho position, as is the case here, significantly increases the steric hindrance and raises the energy barrier for rotation around the central C-C bond. libretexts.org The bulky 3-trifluoromethylphenyl group at the 2-position forces the molecule to adopt a twisted, non-planar conformation. The energy required to achieve a planar state, where the ortho-substituents would have to slide past each other, is substantial. libretexts.org This restricted rotation can be so pronounced that it leads to the existence of stable, non-interconverting enantiomers known as atropisomers. libretexts.org
The specific dihedral angle adopted by the molecule is critical for its biological activity, as it dictates the three-dimensional arrangement of the functional groups and thus their ability to interact with a specific binding site. The conformational preference is a delicate balance between steric repulsion, which favors a perpendicular arrangement, and π-system conjugation, which favors a planar arrangement. ic.ac.uk For 2-substituted biphenyls, steric repulsion is the dominant factor, enforcing a twisted structure. nih.gov
Correlation of Physicochemical Parameters (e.g., lipophilicity) with Biological Engagement
Physicochemical properties, particularly lipophilicity, are paramount in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH.
Methoxy Group: When attached to an aromatic ring, the methoxy group has a minimal impact on lipophilicity, with a ΔlogD value near zero. tandfonline.com
Benzoic Acid Group: The carboxylic acid's contribution is pH-dependent. At low pH, in its neutral (protonated) form, it is moderately lipophilic. At physiological pH (~7.4), it is largely deprotonated to the carboxylate anion, making it highly polar and hydrophilic. nih.gov
The interplay of these groups results in a molecule with distinct hydrophobic (the trifluoromethylphenyl moiety) and hydrophilic/polar (the methoxy and carboxylate groups) regions. This amphipathic character is often crucial for biological activity, allowing the molecule to traverse aqueous and lipid environments and engage in a combination of hydrophobic and polar interactions at the target site. A careful balance of lipophilicity is essential; while increased lipophilicity can improve potency, excessively high values often lead to poor solubility, increased metabolic clearance, and off-target toxicity. tandfonline.com
Biological and Mechanistic Investigations of 5 Methoxy 2 3 Trifluoromethylphenyl Benzoic Acid in Vitro and Non Human in Vivo
Comprehensive Screening for Biological Activities in Cellular and Biochemical Assays (Excluding Human Clinical Data)
While direct studies on 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid are limited, research on related methoxybenzoic acid derivatives suggests potential anti-inflammatory properties. For instance, studies on other benzoic acid derivatives have demonstrated the ability to suppress inflammatory responses in cell culture models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govnih.govukwms.ac.id This suppression is often associated with the reduced production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov The mechanism of action is thought to involve the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways. nih.gov For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl4-induced hepatotoxicity in rats by reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6. ukwms.ac.id Given the structural similarities, it is plausible that this compound could exhibit comparable anti-inflammatory effects, though direct experimental verification is required.
| Derivative | Cell Line | Key Findings |
| 2-hydroxy-4-methoxy benzoic acid | Rat model | Reduced serum transaminases and inflammatory cytokines (TNF-α, IL-1β, IL-6). ukwms.ac.id |
| Benzoylmesaconine | RAW264.7 macrophages | Decreased production of IL-1β, IL-6, TNF-α, PGE2, and NO. nih.gov |
| Gentisic Acid | RAW 264.7 macrophages | Suppressed nitric oxide and pro-inflammatory cytokine production. nih.gov |
The presence of a trifluoromethylphenyl moiety in this compound suggests potential antimicrobial activity. Numerous studies have highlighted the potent antibacterial effects of compounds containing trifluoromethyl groups against a range of pathogens, including drug-resistant strains. nih.govrsc.orgresearchgate.netmdpi.comnih.gov For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated effective growth inhibition of antibiotic-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org Some of these compounds have also been shown to be effective against biofilms, which are notoriously difficult to eradicate. nih.govrsc.orgresearchgate.net The antimicrobial mechanism of such compounds is often attributed to their ability to disrupt bacterial cell function through various pathways. nih.gov While direct testing of this compound is necessary, the existing literature on related structures provides a strong rationale for its investigation as a potential antimicrobial agent.
| Compound Type | Pathogen(s) | Observed Efficacy |
| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA, Enterococcus faecalis | Growth inhibition, biofilm eradication. nih.govrsc.org |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria | Potent growth inhibitors with MIC values as low as 0.25 µg/mL. researchgate.netmdpi.com |
| Fluoro and trifluoromethyl-substituted salicylanilides | MRSA, VRSA | Excellent activity with MIC values of 0.031–0.062 µg/mL. nih.gov |
Derivatives of benzoic acid have been extensively studied for their anticancer properties. nih.govwaocp.org The inclusion of methoxy (B1213986) and trifluoromethyl groups in the structure of this compound may enhance its cytotoxic effects against cancer cells. Studies on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, have shown that benzoic acid derivatives can inhibit cell proliferation and induce apoptosis. waocp.org The induction of apoptosis is a key mechanism for many anticancer agents and is often mediated through the activation of caspase cascades. For example, some benzimidazole (B57391) derivatives have shown significant anti-proliferation effects on HCT-116 and MCF-7 cell lines with IC50 values in the micromolar range. waocp.org While specific IC50 values for this compound are not yet reported, the collective evidence from related compounds suggests it may possess valuable anticancer properties worthy of further investigation.
| Compound Class | Cell Line(s) | Key Findings | IC50 Values |
| Benzimidazole derivatives | HCT-116, MCF-7 | Inhibition of cell proliferation. | 16.2±3.85 µg/mL (HCT-116), 8.86±1.10 µg/mL (MCF-7) for the most active compounds. waocp.org |
| Pyrimidine thione derivatives | HCT-116, MCF-7 | Cytotoxicity. | Not specified. researchgate.net |
| Naproxen based 1,3,4-oxadiazole (B1194373) derivatives | MCF-7, HepG2 | EGFR inhibition. | 1.62 µg/mL (HepG2) for the most potent compound. researchgate.net |
Identification and Characterization of Molecular Targets and Pathways
The structural features of this compound bear a resemblance to known inhibitors of certain enzymes implicated in disease, notably Aldo-Keto Reductase 1C3 (AKR1C3) and Monoacylglycerol Lipase (MAGL).
AKR1C3: This enzyme is a promising target in oncology, particularly in castration-resistant prostate cancer. nih.govnih.govnih.gov N-phenylanthranilic acids, which are structurally analogous to the target compound, are potent inhibitors of AKR1C3. nih.govnih.gov Structure-activity relationship studies have revealed that substituents on the phenyl rings significantly influence inhibitory potency and selectivity. nih.govresearchgate.netnih.gov For instance, electron-withdrawing groups on the phenylamino (B1219803) B-ring, such as a trifluoromethyl group, are often optimal for AKR1C3 inhibition. nih.gov While specific kinetic data for this compound is unavailable, related compounds have shown IC50 values in the nanomolar range for AKR1C3 inhibition. nih.govbrad.ac.uk
Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system and is also implicated in cancer progression. nih.govmedchemexpress.com Inhibition of MAGL is a therapeutic strategy for various diseases. nih.govmedchemexpress.comfrontiersin.org While direct inhibition of MAGL by this compound has not been reported, various small molecules, including some with benzoic acid scaffolds, have been identified as MAGL inhibitors. nih.govnih.gov These inhibitors can be either reversible or irreversible and exhibit varying degrees of potency and selectivity. nih.gov
| Enzyme | Inhibitor Class | Key Findings | Representative IC50 Values |
| AKR1C3 | N-phenylanthranilic acids | Potent and selective inhibition. | 36 nM for a p-NO2 substituted analog. nih.gov |
| AKR1C3 | Hydroxytriazole derivatives | Nanomolar activity and high selectivity. | 0.069 µM for a potent derivative. brad.ac.uk |
| MAGL | Benzoxazole clubbed 2-pyrrolidinones | Selective MAGL inhibition. | IC50 > 50 µM against FAAH for selective compounds. nih.gov |
| MAGL | Analogues of 2-arachidonoylglycerol | Varied inhibition of MAGL and FAAH. | IC50 values of 13 µM for 2-AG. nih.govnih.gov |
The ability of small molecules to interact with G-Protein Coupled Receptors (GPCRs) is a cornerstone of modern pharmacology. While there is no direct evidence of this compound binding to specific GPCRs, the general class of benzoic acid derivatives has been explored for such interactions. For example, some small molecules have been developed as antagonists for GPCRs associated with neuropathic pain. iasp-pain.orgresearchgate.net The potential for GPCR modulation is an area that warrants investigation for this compound.
Regarding the Sphingosine 1-Phosphate Receptor 1 (S1P1), a specific GPCR involved in various physiological processes, there is currently no published data to suggest that this compound or its close analogs act as modulators of this receptor. Further screening and binding assays would be necessary to determine any potential activity at S1P1 or other GPCRs.
Modulation of Key Biochemical Signaling Pathways (e.g., eIF4E/eIF4G Interaction, Soluble Epoxide Hydrolase/Phosphodiesterase 4 (sEH/PDE4))
Currently, there is a lack of publicly available scientific literature detailing the modulation of key biochemical signaling pathways by this compound. Specifically, no research data could be identified that investigates its effects on the eukaryotic initiation factor 4E (eIF4E) and its interaction with the eukaryotic initiation factor 4G (eIF4G). This protein-protein interaction is a critical control point in the initiation of translation, and its inhibition is a target for certain therapeutic strategies. However, the role of this compound in this process remains uncharacterized.
Similarly, investigations into the dual inhibition of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) have explored various chemical scaffolds, but there are no specific studies indicating that this compound acts on these enzymes. Inhibition of sEH leads to increased levels of anti-inflammatory epoxy-fatty acids, while PDE4 inhibition increases intracellular cyclic AMP (cAMP), which also has anti-inflammatory effects. The potential of this compound as a modulator of these pathways has not been reported.
Interaction with Specific Cellular Processes (e.g., Macromolecular Synthesis Inhibition in Microorganisms)
There is no available research in the public domain that describes the interaction of this compound with specific cellular processes such as the inhibition of macromolecular synthesis in microorganisms. Studies on other compounds containing a trifluoromethyl phenyl group have shown inhibitory effects on bacterial cell functions, but these findings are not directly applicable to this compound. Therefore, its potential as an antimicrobial agent acting via the disruption of DNA, RNA, or protein synthesis has not been established.
Pre-clinical In Vivo Efficacy and Mechanism Studies in Non-Human Animal Models
A comprehensive search of scientific databases and literature reveals no published pre-clinical in vivo efficacy or mechanism of action studies for this compound in non-human animal models. While other benzoic acid derivatives have been evaluated in pre-clinical settings for various therapeutic indications, the in vivo pharmacological properties, efficacy, and mechanistic underpinnings of this compound remain to be investigated and reported.
Computational and Theoretical Chemistry Applications to 5 Methoxy 2 3 Trifluoromethylphenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. ajchem-a.comresearchgate.net For 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, DFT methods can be employed to determine its optimized molecular geometry, electronic structure, and various reactivity descriptors.
The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap generally suggests higher reactivity. For similar aromatic carboxylic acids, the HOMO is often localized on the phenyl ring and the carboxyl group, while the LUMO can be distributed across the aromatic system.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxyl group.
The acidity of the carboxylic acid group, represented by its pKa value, can also be predicted using computational methods. These predictions often involve calculating the Gibbs free energy change associated with the deprotonation of the molecule in a solvent, typically water. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the benzoic acid, resulting in a lower pKa value compared to unsubstituted benzoic acid.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 D to 4.0 D | Polarity and intermolecular interactions |
| Predicted pKa | 3.0 to 4.0 | Acidity of the carboxylic acid |
Molecular Docking and Ligand-Protein Interaction Modeling with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For this compound, molecular docking studies could be performed against various enzymes, such as cyclooxygenases (COX-1 and COX-2), which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govufms.br
The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results can reveal the binding mode of the ligand and the specific amino acid residues involved in the interaction. For instance, the carboxylate group of a benzoic acid derivative often forms hydrogen bonds with polar residues in the active site of COX enzymes. The trifluoromethylphenyl and methoxy groups would likely engage in hydrophobic and van der Waals interactions with nonpolar residues.
The binding affinity, often expressed as a negative score (e.g., in kcal/mol), indicates the stability of the ligand-protein complex. A more negative score suggests a stronger binding interaction. By comparing the docking scores of this compound with those of known inhibitors, it is possible to estimate its potential inhibitory activity.
A hypothetical table summarizing potential molecular docking results against COX-2 is provided below.
| Parameter | Predicted Value/Description |
| Target Protein | Cyclooxygenase-2 (COX-2) |
| Binding Affinity | -7.0 to -9.0 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Types of Interactions | Hydrogen bonding with the carboxylate group, hydrophobic interactions with the trifluoromethylphenyl group. |
Molecular Dynamics Simulations for Conformational Landscapes, Binding Thermodynamics, and Dynamic Interactions
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations can be used to explore the conformational landscape of this compound, both in solution and when bound to a protein.
By simulating the movement of atoms over a period of time, MD can reveal the flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex. These simulations can also provide insights into the thermodynamics of binding by calculating the binding free energy. This is a more rigorous approach than using docking scores alone and can provide a more accurate prediction of binding affinity.
Furthermore, MD simulations can elucidate the dynamic nature of the interactions between the ligand and the protein. For example, it can reveal the formation and breaking of hydrogen bonds and changes in hydrophobic contacts over time. This information is crucial for understanding the mechanism of action of a potential drug molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.
A well-validated QSAR model can be used to predict the activity of new, untested compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. For benzoic acid derivatives, important descriptors in a QSAR model might include lipophilicity (logP), molar refractivity, and electronic parameters that describe the effects of the substituents.
In Silico Prediction of Molecular Properties Relevant to Biological Uptake and Distribution in Research Models
In addition to predicting biological activity, computational methods can also be used to estimate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.govresearchgate.net These in silico predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule and to identify potential liabilities.
For this compound, various molecular properties relevant to its biological uptake and distribution can be predicted. These include its solubility, lipophilicity (logP), and permeability. Models are also available to predict its potential to cross the blood-brain barrier and its oral bioavailability. nih.gov
Many of these predictions are based on rules derived from the analysis of large datasets of known drugs, such as Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
A hypothetical table of predicted ADME properties for this compound is presented below.
| Property | Predicted Value | Significance |
| Molecular Weight | ~312 g/mol | Adherence to Lipinski's rule |
| LogP | ~3.5 - 4.5 | Lipophilicity and membrane permeability |
| Aqueous Solubility | Low to moderate | Affects absorption |
| Human Intestinal Absorption | High | Potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Likely to be low | Distribution in the central nervous system |
Advanced Analytical Methodologies for Research Characterization and Interaction Studies
High-Resolution Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation of Novel Analogs
The unambiguous determination of the chemical structure of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid and its novel analogs relies on a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For a novel analog of this compound, both ¹H and ¹³C NMR spectra would be acquired.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another. For the parent compound, distinct signals would be expected for the methoxy (B1213986) group (a singlet around 3.8-4.0 ppm), and the aromatic protons on both phenyl rings. The protons on the methoxy-substituted ring and the trifluoromethyl-substituted ring would appear as complex multiplets due to spin-spin coupling. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (>10 ppm), which would disappear upon exchange with D₂O.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around 165-175 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR would provide a simple yet informative spectrum, likely showing a singlet for the -CF₃ group, confirming its presence.
Structural modifications in novel analogs, such as the introduction of new functional groups or changes in the substitution pattern, would lead to predictable changes in the NMR spectra, allowing for their precise characterization.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. reichertspr.comyoutube.com A strong carbonyl (C=O) stretching absorption would be expected around 1700 cm⁻¹. youtube.com The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₅H₁₁F₃O₃), the expected exact mass would be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and CO₂.
| Technique | Expected Key Features for this compound | Information Provided |
|---|---|---|
| ¹H NMR | - Methoxy singlet (~3.8-4.0 ppm)
| Proton environment and connectivity |
| ¹³C NMR | - Carbonyl carbon (~165-175 ppm)
| Carbon skeleton |
| IR Spectroscopy | - Broad O-H stretch (2500-3300 cm⁻¹)
| Functional groups |
| Mass Spectrometry | - Accurate molecular ion peak
| Molecular weight and formula |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Ensuring the purity of a chemical compound is critical for obtaining reliable biological data. Advanced chromatographic techniques are indispensable for both assessing the purity of the final compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance. A pure sample should yield a single, sharp, and symmetrical peak. The purity is often determined by the area percentage of the main peak. For synthetic intermediates and final products of related benzamide (B126) derivatives, HPLC has been successfully employed to determine purity.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for purity assessment if the compound or its derivatives are sufficiently volatile and thermally stable. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl ester) might be necessary prior to analysis. GC provides high-resolution separation of components in a mixture, and the coupled mass spectrometer allows for their identification based on their mass spectra. This technique is particularly useful for identifying volatile impurities from the synthesis.
Both HPLC and GC-MS are also invaluable for reaction monitoring . By taking small aliquots from a reaction mixture at different time points and analyzing them, chemists can track the consumption of starting materials and the formation of products and byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.
| Technique | Application | Typical Conditions | Information Obtained |
|---|---|---|---|
| HPLC | Purity Assessment & Reaction Monitoring | Reversed-phase (C18 column), UV detection | Number and relative amounts of components, purity percentage |
| GC-MS | Purity Assessment of Volatile Analogs/Derivatives | Capillary column, mass spectrometric detection | Separation and identification of volatile components and impurities |
X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystal Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of structural information. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
A key feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. uky.edursc.org It is highly probable that this compound would exhibit this structural motif. Furthermore, the crystal packing would be influenced by other weaker intermolecular interactions, such as π-π stacking between the aromatic rings and interactions involving the methoxy and trifluoromethyl groups. The relative orientation of the two phenyl rings, which is a crucial conformational feature, would be definitively determined. For instance, in the crystal structure of 2-selenobenzyl-1-benzoic acid, the dihedral angle between the phenyl rings is 74.9(2)°. nih.gov
In the context of drug design, obtaining a ligand-protein co-crystal structure is a major goal. If this compound is found to bind to a specific protein target, co-crystallizing the compound with the protein and determining the structure by X-ray diffraction would reveal the precise binding mode. This information is invaluable for understanding the molecular basis of activity and for guiding the rational design of more potent and selective analogs through structure-based drug design. The co-crystal structure would show all the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the protein's binding site.
Biophysical Techniques for Detailed Ligand-Target Binding and Kinetic Studies
To understand the biological activity of this compound, it is essential to characterize its interaction with its protein target(s). Several biophysical techniques can provide detailed quantitative information on binding affinity, kinetics, and thermodynamics.
Radioligand Binding Assays are a classic and highly sensitive method for quantifying ligand binding to receptors. In this assay, a radiolabeled form of a known ligand (the radioligand) is incubated with the target protein. The ability of an unlabeled test compound, such as this compound, to displace the radioligand from the protein is measured. This allows for the determination of the inhibitory constant (Ki), which is a measure of the compound's binding affinity.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. springernature.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. By measuring the response at different concentrations of the compound, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event.
| Technique | Principle | Key Parameters Determined |
|---|---|---|
| Radioligand Binding Assay | Displacement of a radiolabeled ligand | Binding affinity (Ki) |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Binding affinity (Kₑ), kinetics (kₐ, kₑ) |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) |
Derivatization Strategies and Analog Development for Research Purposes
Design and Synthesis of Analogs for Enhanced Potency, Selectivity, or Novel Biological Activities
The development of analogs of "5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid" can be approached by systematically modifying its core structure to probe structure-activity relationships (SAR). The primary goals of such analog design are to enhance biological potency, improve selectivity for a specific target, or discover novel biological activities.
Key modifications could include:
Alterations to the Benzoic Acid Moiety: The position and nature of the substituents on the benzoic acid ring can be varied. For instance, shifting the methoxy (B1213986) group to other positions or replacing it with other electron-donating or electron-withdrawing groups could influence the compound's electronic properties and binding interactions.
Modifications of the Trifluoromethylphenyl Ring: The trifluoromethyl group's position could be altered (e.g., to the ortho- or para-position) to explore the impact of steric and electronic changes on activity. Additionally, introducing other substituents on this ring could further refine the pharmacological profile.
Bioisosteric Replacement: The carboxylic acid group, which is likely ionized at physiological pH, could be replaced with other acidic bioisosteres such as a tetrazole or a hydroxamic acid. This can impact the compound's acidity, membrane permeability, and metabolic stability. Similarly, the methoxy group could be replaced with other functionalities like a hydroxyl, amino, or small alkyl group.
The synthesis of these analogs would likely follow established synthetic routes for biaryl benzoic acids, potentially involving Suzuki or other cross-coupling reactions to form the central biaryl bond, followed by functional group manipulations.
Table 1: Potential Analog Design Strategies for this compound
| Structural Moiety | Potential Modification | Rationale |
| Benzoic Acid Ring | Varying the position of the methoxy group | To explore the impact of substituent positioning on target binding. |
| Replacing the methoxy group with other substituents (e.g., -OH, -Cl, -CH3) | To modulate electronic and steric properties. | |
| Trifluoromethylphenyl Ring | Altering the position of the trifluoromethyl group | To investigate the influence of steric hindrance and electronic effects. |
| Introducing additional substituents | To fine-tune lipophilicity and target interactions. | |
| Carboxylic Acid | Bioisosteric replacement (e.g., tetrazole, hydroxamic acid) | To modify acidity, permeability, and metabolic stability. |
Exploration of Prodrug Strategies for Optimized Delivery and Bioavailability in Non-Human Models
For many carboxylic acid-containing compounds, poor oral bioavailability can be a significant hurdle in preclinical research. Prodrug strategies aim to temporarily mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passage across biological membranes. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes to release the active parent compound.
For "this compound," several prodrug approaches could be explored:
Ester Prodrugs: Conversion of the carboxylic acid to an ester is a common and effective prodrug strategy. Simple alkyl esters (e.g., methyl, ethyl) or more complex esters that are substrates for specific esterases can be synthesized. Research on other benzoic acid derivatives has shown that esterification can improve membrane permeability. nih.govresearchgate.net
Amide Prodrugs: While generally more stable than esters, amide prodrugs can also be designed to undergo enzymatic cleavage.
Mutual Prodrugs: This approach involves linking "this compound" to another pharmacologically active molecule. For instance, a study on the structurally related 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid involved the synthesis of mutual prodrugs to enhance therapeutic effects and reduce side effects. researchgate.net This strategy could be adapted to create novel chemical entities with dual activities for research purposes.
The design of a successful prodrug requires a careful balance between increased stability for absorption and efficient cleavage to the active drug at the desired site of action. In non-human models, the choice of the promoiety would need to consider the specific enzymatic profile of the animal species being studied.
Conjugation Strategies for Targeted Delivery or Imaging in Research Applications (e.g., PET Tracers)
Conjugation of "this compound" to other molecules can enable its use in a variety of advanced research applications, such as targeted delivery to specific tissues or cells, or for in vivo imaging.
Targeted Delivery: The carboxylic acid handle provides a convenient point for conjugation to targeting ligands. For example, it could be coupled to molecules that bind to specific cell surface receptors that are overexpressed in a particular cell type of interest. This approach is widely used to deliver therapeutic agents or molecular probes to specific sites, thereby increasing their local concentration and reducing off-target effects. nih.govresearchgate.net
PET Tracers: For positron emission tomography (PET) imaging, a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), needs to be incorporated into the molecule. The trifluoromethyl group on "this compound" presents a potential site for radiolabeling. Recent advancements have focused on developing ¹⁸F-labeling strategies for arene trifluoromethyl groups. nih.gov Alternatively, a prosthetic group containing ¹⁸F could be conjugated to the molecule via the carboxylic acid or another introduced functional group. The development of a PET tracer based on this scaffold would allow for non-invasive, real-time visualization and quantification of its distribution and target engagement in living organisms. nih.gov
Table 2: Potential Conjugation Strategies and Applications
| Conjugation Strategy | Conjugated Moiety | Research Application | Example from Related Fields |
| Targeted Delivery | Cell-surface receptor ligand (e.g., peptide, antibody fragment) | To deliver the compound to specific cell types in vitro or in vivo. | Conjugation of drugs to hyaluronic acid for targeting CD44-expressing cells. nih.govresearchgate.net |
| PET Imaging | Fluorine-18 (¹⁸F) | To enable non-invasive in vivo imaging of the compound's distribution and target binding. | ¹⁸F-labeling of arene trifluoromethyl groups for PET tracer development. nih.gov |
Development of Chemical Probes for Elucidating Biological Mechanisms
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study the target's function in a cellular or organismal context. nih.gov To be considered a high-quality chemical probe, a compound should exhibit high potency, selectivity, and a well-characterized mechanism of action.
Starting from "this compound," a focused medicinal chemistry effort could lead to the development of a chemical probe. This would involve:
Optimization of Potency and Selectivity: Through iterative cycles of analog synthesis and biological testing, the structure would be refined to maximize its affinity for the intended target while minimizing interactions with other proteins.
Introduction of Functional Groups for Further Studies: The parent molecule could be modified to include a "handle" for attaching other functionalities. For example, an alkyne or azide (B81097) group could be introduced to enable "click chemistry" conjugation to fluorescent dyes, biotin (B1667282) tags (for affinity purification studies), or affinity matrices.
Development of a Negative Control: An essential component of a chemical probe toolkit is a structurally similar but biologically inactive analog. This negative control is used in experiments to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not to off-target effects or the general chemical nature of the compound.
The development of a chemical probe from the "this compound" scaffold would provide a powerful tool for dissecting the biological pathways in which its target is involved.
Emerging Research Directions and Future Prospects for 5 Methoxy 2 3 Trifluoromethylphenyl Benzoic Acid
Multi-Target Ligand Design Principles and Applications in Complex Biological Systems
The classical "one-drug, one-target" paradigm is increasingly being supplemented by a multi-target approach, particularly for complex multifactorial diseases. The design of single molecules that can modulate multiple biological targets, known as multi-target ligands or polypharmacology, offers the potential for enhanced efficacy and a lower propensity for drug resistance. The structural architecture of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid possesses several features that make it an intriguing scaffold for such design principles.
The core principles of multi-target ligand design involve the strategic combination of pharmacophores—the essential molecular features responsible for a molecule's biological activity—into a single entity. The goal is to create a compound that retains the ability to interact with several distinct targets simultaneously.
The key functional groups of this compound each contribute properties that are valuable in this context:
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional group. It is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with amino acid residues in protein binding sites. This group is a common feature in many biologically active molecules.
Trifluoromethyl (-CF3) Group: The inclusion of fluorine-containing groups is a widely used strategy in medicinal chemistry. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nbinno.com It can also improve cell membrane permeability and increase binding affinity to target proteins through favorable hydrophobic and electrostatic interactions. ossila.com
Methoxy (B1213986) (-OCH3) Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. Its presence and position can fine-tune the molecule's conformation and binding selectivity.
By leveraging these properties, this compound could serve as a foundational structure for developing ligands aimed at complex biological systems where targeting multiple pathways is beneficial.
| Structural Feature | Physicochemical Property | Relevance in Multi-Target Ligand Design |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor; ionizable | Forms strong, directional interactions with binding sites of multiple targets. |
| Trifluoromethyl (-CF3) | High lipophilicity; metabolic stability; strong dipole | Enhances binding affinity, cell permeability, and resistance to degradation, allowing sustained interaction with targets. nbinno.comossila.com |
| Methoxy Group (-OCH3) | Hydrogen bond acceptor; electron-donating | Modulates electronic properties and conformation to optimize binding to different target topographies. |
| Bi-aryl Core | Rigid, defined conformation | Provides a stable scaffold to present functional groups in a precise three-dimensional arrangement for interacting with multiple targets. |
Potential Applications as Chemical Probes for Fundamental Biological Discovery
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. An ideal chemical probe is potent, selective, and cell-permeable, often featuring a functional group that allows for the attachment of a reporter tag (e.g., a fluorescent dye or biotin) for visualization or pull-down experiments.
This compound presents a promising starting point for the development of novel chemical probes. Its core structure can be systematically modified to optimize binding to a target of interest. The trifluoromethyl group can contribute to the high affinity and selectivity required for a useful probe.
The development process would involve:
Identification of a Biological Target: Identifying a protein whose function is not well understood and for which a selective probe is needed.
Optimization of the Scaffold: Synthesizing derivatives of this compound to improve its potency and selectivity for the target protein.
Functionalization: Modifying the molecule to include a linker or reactive group, typically by derivatizing the carboxylic acid. This allows for conjugation to a reporter tag without disrupting the core binding interactions.
The potential utility of this compound as a scaffold for a chemical probe lies in its modular nature, allowing for systematic chemical modifications to achieve the desired properties for biological discovery.
| Ideal Characteristic of a Chemical Probe | Potential Contribution from this compound Scaffold |
|---|---|
| High Potency | The trifluoromethylphenyl group can enhance binding affinity to the target protein. |
| High Selectivity | The specific substitution pattern provides a unique 3D shape that can be optimized for selective binding over related proteins. |
| Cell Permeability | The lipophilicity imparted by the -CF3 group can aid in crossing cellular membranes. ossila.com |
| Chemical Tractability | The benzoic acid group provides a convenient handle for chemical modification, such as adding linkers for reporter tags. |
| Verified Mechanism of Action | Structure-activity relationship (SAR) studies starting from this scaffold would be required to confirm target engagement and mechanism. |
Exploration of Green Chemistry Principles in the Synthesis of Related Compounds
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound provides an opportunity to apply these principles.
Conventional synthetic routes for trifluoromethylated benzoic acids can involve multiple steps and harsh reagents. For instance, some preparations may utilize organometallic reagents like n-Butyl Lithium, which is highly flammable, or involve reactions that generate significant waste. google.com
Future research could focus on developing more sustainable synthetic pathways. Key areas for exploration include:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives (e.g., metal catalysts or biocatalysts) to reduce waste and improve reaction efficiency.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical CO2, or biodegradable solvents. For example, hydrolysis reactions using water under catalytic conditions can be an alternative to more hazardous methods. google.com
Process Intensification: Utilizing technologies like flow chemistry, which can offer better control over reaction conditions, improve safety, and reduce waste generation compared to traditional batch processing.
| Synthesis Step/Principle | Conventional Approach (Hypothetical) | Potential Green Chemistry Approach |
|---|---|---|
| Introduction of -CF3 group | Use of harsh fluorinating agents. | Development of novel, safer catalytic trifluoromethylation methods. |
| Carboxylation | Grignard or organolithium reactions with CO2, requiring strict anhydrous conditions and pyrophoric reagents. google.com | Direct C-H activation and carboxylation using a catalyst and a safer source of CO2. |
| Solvent Use | Use of volatile organic compounds (VOCs) like THF or diethyl ether. | Employing bio-based solvents, ionic liquids, or solvent-free reaction conditions. |
| Purification | Silica gel column chromatography requiring large volumes of solvent. | Crystallization from a green solvent or use of supercritical fluid chromatography. |
Novel Applications in Advanced Materials Science or Specialized Agrochemical Research
The unique electronic and physical properties conferred by the trifluoromethyl group make fluorinated benzoic acids valuable building blocks in materials science and agrochemical research. nbinno.comchemimpex.com
Advanced Materials Science: The rigid, well-defined structure of this compound makes it a candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group can coordinate with metal centers, while the trifluoromethylphenyl moiety would line the pores of the resulting framework. This could create materials with tailored properties, such as specific gas adsorption capabilities or catalytic activity.
Specialized Agrochemical Research: The incorporation of fluorine atoms is a proven strategy for enhancing the efficacy of agrochemicals like herbicides, fungicides, and insecticides. nbinno.com The trifluoromethyl group can increase the metabolic stability of a compound in the field, leading to longer-lasting effects. nbinno.com Furthermore, it can enhance the biological activity, allowing for lower application rates. nbinno.com For example, 3-(Trifluoromethyl)benzoic acid is a known environmental transformation product of the pesticide flurtamone (B1673484) and a metabolite of metaflumizone. nih.govepa.gov
The structure of this compound could be used as a key intermediate to develop new active ingredients for crop protection. The carboxylic acid can be converted into esters or amides to fine-tune activity and selectivity, potentially leading to the development of next-generation agrochemicals. nbinno.com
| Potential Application Area | Role of this compound | Key Structural Contributions |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker or strut | -COOH: Coordinates to metal centers. Rigid bi-aryl structure: Forms a stable, porous framework. -CF3: Modifies the chemical environment within the pores (e.g., hydrophobicity). |
| Specialized Fungicides/Herbicides | Core scaffold or intermediate for active ingredients | -CF3: Enhances biological efficacy and metabolic stability. nbinno.com-COOH: Can be derivatized to amides or esters to modulate properties. nbinno.com |
| Functional Polymers | Monomer or additive | Fluorinated group: Imparts properties like hydrophobicity, thermal stability, and low surface energy to the polymer. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-methoxy-2-(3-trifluoromethylphenyl)benzoic acid, and what challenges arise during purification?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between 5-methoxy-2-bromobenzoic acid and 3-trifluoromethylphenylboronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at 80°C . Purification often requires gradient column chromatography (silica gel, hexane/EtOAc) due to the presence of trifluoromethyl groups, which increase hydrophobicity and complicate crystallization. Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/EtOAc 3:1).
- Key Data : Yield ranges from 45–65%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8.2 min) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere (N₂/Ar) to prevent degradation of the trifluoromethyl group. The compound is hygroscopic; store in a desiccator with silica gel.
- Storage : Stable at –20°C for >2 years in amber vials. Avoid exposure to strong acids/bases, which may hydrolyze the methoxy group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR (DMSO-d6): Expect signals at δ 3.85 (s, 3H, OCH₃), δ 7.45–8.10 (m, aromatic H), and δ 12.50 (s, 1H, COOH).
- 13C NMR : Look for CF₃ at δ 124.5 (q, J = 272 Hz) and COOH at δ 168.8.
- FT-IR : Strong peaks at 1680 cm⁻¹ (C=O) and 1120 cm⁻¹ (C-F) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach : Perform molecular docking (AutoDock Vina) to assess binding affinity to COX-2 or PPARγ, given its structural similarity to salicylate derivatives . Use DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, highlighting electron-deficient regions near the trifluoromethyl group.
- Validation : Compare computational results with in vitro assays (e.g., COX-2 inhibition IC₅₀). A 2023 study on analogous trifluoromethylbenzoic acids reported IC₅₀ values of 0.8–3.2 µM .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Case Study : If in vitro assays show potent enzyme inhibition (e.g., IC₅₀ = 1 µM) but in vivo models (rodents) lack efficacy, consider:
- Bioavailability : Measure logP (predicted ~3.1) to assess membrane permeability. Low solubility (<0.1 mg/mL in PBS) may require formulation with cyclodextrins .
- Metabolism : Perform LC-MS/MS to identify metabolites. The methoxy group is prone to O-demethylation by CYP450 enzymes, reducing activity .
Q. How does the trifluoromethyl group influence intermolecular interactions in crystal structures?
- X-ray Crystallography : The CF₃ group engages in weak C–F···H–C interactions (3.1–3.3 Å) and enhances π-stacking due to electron-withdrawing effects. A 2022 study of a similar compound revealed a monoclinic P2₁/c space group with Z = 4 .
Data Contradiction Analysis
Q. Why might HPLC purity data conflict with bioactivity results?
- Root Cause : Trace impurities (e.g., regioisomers from incomplete coupling) below HPLC detection limits (<0.5%) may act as off-target inhibitors. Use preparative HPLC to isolate minor peaks and test them separately.
- Example : A 2021 study found that a 0.3% impurity in a benzoic acid derivative reduced target binding by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
